1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the formation of the pyrrolidine ring through cyclization reactions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
- 1-benzyl-2-methylpyrrolidin-2-yl)methanol
- 1-benzyl-3-methylpyrrolidin-3-yl)methanamine
- 1-benzyl-4-methylpyrrolidin-3-yl)methanamine
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)17-16(20)11-7-15(19)18(9-11)13-8-12(21-3)5-6-14(13)22-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,17,20) |
InChI Key |
MNTICXWVWSGJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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